ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is commonly used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine, serotonin, and glutamate. It may also interact with ion channels and receptors, such as GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and antidepressant effects, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate is its potential toxicity. It has been shown to produce toxicity in some animal models, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a new class of anticonvulsant and antidepressant drugs. Additionally, further studies are needed to investigate the safety and toxicity of Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate in animal models and humans.
Synthesis Methods
The synthesis of Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 4-ethoxybenzyl bromide in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Scientific Research Applications
Ethyl 1-(4-ethoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-20-16-7-5-14(6-8-16)13-18-11-9-15(10-12-18)17(19)21-4-2/h5-8,15H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESJJGPPALBMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.